What are the physical properties of Methyl 2-(benzylideneamino)acetate?
What are the physical properties of Methyl 2-(benzylideneamino)acetate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Methyl 2-(benzylideneamino)acetate. The information is curated for professionals in research and development who require detailed chemical data and experimental procedures.
Core Physical and Chemical Properties
Computed Physicochemical Data
The following table summarizes the key computed physical and chemical properties of Methyl 2-(benzylideneamino)acetate, primarily sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Weight | 177.2 g/mol | (E)-Methyl 2-(benzylideneaMino)acetate |
| Exact Mass | 177.07898 Da | PubChemLite - Methyl [(phenylmethylidene)amino]acetate (C10H11NO2)[2] |
| XLogP3 | 1.6 | PubChem CID 132550307[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 132550307[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 132550307[1] |
| Rotatable Bond Count | 4 | PubChem CID 132550307[1] |
| Topological Polar Surface Area | 38.7 Ų | PubChem CID 132550307[1] |
| Heavy Atom Count | 13 | PubChem CID 132550307[1] |
| CAS Number | 66646-88-6 | Methyl 2-(benzylideneamino)acetate |
| IUPAC Name | methyl 2-(benzylideneamino)acetate | PubChem CID 132550307[1] |
| InChI | InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | PubChem CID 132550307[1] |
| InChIKey | YOIONBBMZSLNLR-UHFFFAOYSA-N | PubChemLite - Methyl [(phenylmethylidene)amino]acetate (C10H11NO2)[2] |
| SMILES | COC(=O)CN=CC1=CC=CC=C1 | PubChemLite - Methyl [(phenylmethylidene)amino]acetate (C10H11NO2)[2] |
Experimental Protocols
While a specific, detailed protocol for the synthesis of Methyl 2-(benzylideneamino)acetate is not extensively documented in readily available literature, a general and reliable method can be adapted from the synthesis of similar Schiff bases. The following protocols are based on established chemical principles for imine formation.
Synthesis of Methyl 2-(benzylideneamino)acetate
The synthesis of this Schiff base is achieved through the condensation reaction of methyl glycinate and benzaldehyde.
Materials:
-
Methyl glycinate hydrochloride
-
Benzaldehyde
-
Triethylamine (or another suitable non-nucleophilic base)
-
Ethanol (or Methanol)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of Methyl Glycinate Free Base: To a stirred suspension of methyl glycinate hydrochloride in ethanol, add one equivalent of triethylamine at room temperature. Stir the mixture for 15-20 minutes to liberate the free amine. The formation of triethylamine hydrochloride as a white precipitate will be observed.
-
Condensation Reaction: To the mixture containing the free methyl glycinate, add one equivalent of benzaldehyde dropwise.
-
Reaction Monitoring: The reaction mixture is then heated to reflux for a period of 2 to 4 hours.[3] Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane. It is advisable to avoid column chromatography on silica gel, as the acidic nature of the silica can lead to the hydrolysis of the imine bond.[4][5]
-
Drying: The purified product should be dried under vacuum to remove any residual solvent.
Characterization
The synthesized Methyl 2-(benzylideneamino)acetate would be characterized using standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, a singlet for the methylene protons adjacent to the imine nitrogen, and multiplets for the aromatic protons of the benzylidene group.
-
¹³C NMR: Expected signals would include a peak for the ester carbonyl carbon, the imine carbon (C=N), and distinct peaks for the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N (imine) stretch is expected in the region of 1630 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Methyl 2-(benzylideneamino)acetate.
Disclaimer: The physical properties presented in the table are computationally derived and have not been experimentally verified in the cited literature. The experimental protocols are generalized based on standard procedures for the synthesis of similar compounds.
